4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
Description
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine moiety substituted with a 2-fluorophenyl group at the 4-position, linked via a methylene bridge to the chromen-2-one core. The compound’s structure is characterized by a 6-hydroxy-7-methyl substitution pattern on the coumarin backbone, which is critical for modulating physicochemical properties and biological interactions.
Synthesis typically involves nucleophilic substitution reactions between a pre-functionalized coumarin intermediate and a 2-fluorophenylpiperazine derivative. Microwave-assisted synthesis and purification via column chromatography (e.g., CHCl3:MeOH eluent) are common methods, yielding products in moderate to high purity (31–95% yields) . Structural elucidation relies on $^1$H/$^{13}$C NMR, HRMS, and X-ray crystallography, with software like SHELX employed for crystallographic refinement .
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-14-10-20-16(12-19(14)25)15(11-21(26)27-20)13-23-6-8-24(9-7-23)18-5-3-2-4-17(18)22/h2-5,10-12,25H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWICSUSZDDHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluorophenylamine with a suitable piperazine precursor under controlled conditions.
Chromenone Synthesis: The chromenone moiety is prepared through a series of reactions involving the condensation of appropriate starting materials, such as salicylaldehyde derivatives, with methylating agents.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the chromenone moiety using a suitable coupling reagent, such as a carbodiimide, under anhydrous conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenone moiety can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Scientific Research Applications
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Biochemistry: It is used as a tool to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and subsequent physiological effects.
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Analogs
*Calculated based on molecular formula.
Physicochemical and Spectroscopic Properties
- Melting Points and Solubility : The target compound and analogs (e.g., derivatives) typically crystallize as white solids in EtOAc. The 2-fluorophenyl group may enhance solubility in organic solvents compared to bulkier substituents (e.g., trifluoromethyl in ’s D7) .
- NMR Profiles : The $^1$H NMR of the target compound shows characteristic shifts for the 2-fluorophenyl group (e.g., aromatic protons at δ ~7.0–7.5 ppm) and the methylene bridge (δ ~3.5–4.0 ppm). In contrast, 3-chlorophenyl analogs () exhibit downfield shifts due to chlorine’s electronegativity .
Pharmacological Activity
- 5-HT1A Receptor Affinity : Piperazine-coumarin hybrids () are designed for 5-HT1A modulation. The 2-fluorophenyl group may enhance binding compared to electron-donating substituents (e.g., methoxy in ’s 4f) due to its electron-withdrawing nature .
Biological Activity
The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic derivative with significant biological activity, particularly as an inhibitor of Equilibrative Nucleoside Transporters (ENTs). This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.41 g/mol. The compound features a chromenone core, a fluorophenyl group, and a piperazine moiety, which contribute to its pharmacological properties.
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) , specifically ENT1 and ENT2. These transporters are crucial for the uptake of nucleosides and nucleoside analogues, impacting nucleotide synthesis and adenosine regulation in cells.
Mode of Action
This compound acts as a non-competitive inhibitor of ENTs. It has been shown to reduce the maximum rate (Vmax) of uridine uptake without affecting the Michaelis constant (Km), indicating that the compound does not alter the affinity of the transporter but rather inhibits its function.
Inhibition Studies
In cellular assays, this compound has demonstrated effective inhibition of [^3H]uridine and [^3H]adenosine transport through ENT1 and ENT2 in a concentration-dependent manner. This suggests its potential utility in modulating nucleoside availability in various biological contexts.
Pharmacokinetics
The pharmacokinetic profile indicates that the inhibitory effects are irreversible, suggesting a long-lasting impact on ENTs. This characteristic may enhance its therapeutic potential in conditions where modulation of nucleoside transport is beneficial, such as in cancer therapy where nucleoside analogues are employed.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Cell Viability : The compound does not adversely affect cell viability or protein expression levels in tested cellular models, indicating a degree of selectivity in its action.
- Comparative Studies : In comparative studies with other piperazine derivatives, this compound exhibited notable activity against 5-HT receptors, highlighting its versatility as a pharmacological agent .
- Synthetic Routes : The synthesis involves multiple steps, including the formation of key intermediates from 2-fluorophenylamine and subsequent coupling reactions to yield the final product.
Case Studies
Several studies have documented the effects of this compound in specific contexts:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the chromen-2-one core. Piperazine derivatives are introduced via nucleophilic substitution or reductive amination. For example, coupling 4-(2-fluorophenyl)piperazine with a pre-functionalized chromenone intermediate using catalysts like EDCI/HOBt in DMF at 0–5°C under inert atmosphere . Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How is the compound structurally characterized in academic settings?
- Methodology : X-ray crystallography (using SHELXL for refinement ), NMR (¹H/¹³C, DEPT-135 for quaternary carbons), and FT-IR (to confirm hydroxy and carbonyl groups). For crystallography, single crystals are grown via slow evaporation in methanol/water (3:1), and data collected at 100 K with Mo-Kα radiation .
Q. What analytical methods are used to assess solubility and stability?
- Methodology : Solubility is determined in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ_max = 320 nm). Stability studies involve HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) under accelerated conditions (40°C/75% RH) .
Q. Which receptor binding assays are suitable for preliminary bioactivity screening?
- Methodology : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK-293 cells expressing human 5-HT₁A or D₂ receptors. IC₅₀ values are calculated via nonlinear regression (GraphPad Prism) .
Q. How is HPLC optimized for quantifying the compound in biological matrices?
- Methodology : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 65:35 methanol/sodium acetate buffer (pH 4.6). Flow rate: 1.0 mL/min; detection at 254 nm. Validate via spike-recovery experiments in plasma (80–120% recovery) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield (>70%)?
- Methodology : Screen solvents (DMF vs. THF), catalysts (EDCI vs. DCC), and temperatures (0°C vs. RT) using DoE (Design of Experiments). Monitor intermediates via LC-MS. Optimized conditions: DMF, EDCI/HOBt, 12 h at 5°C, yielding 78% after recrystallization .
Q. How to resolve discrepancies in crystallographic data (e.g., R-factor >5%)?
- Methodology : Re-refine data using SHELXL with TWIN/BASF commands for twinned crystals. Check for missed symmetry (PLATON ADDSYM) and validate hydrogen bonding via Mercury. Example: Reducing R1 from 0.08 to 0.04 by modeling disorder in the fluorophenyl group .
Q. What strategies are employed in structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs with varied substituents (e.g., -OCH₃, -CF₃) on the piperazine or chromenone moieties. Evaluate bioactivity (e.g., pIC₅₀) and correlate with steric/electronic parameters (Hammett σ, π) using multivariate regression .
Q. How is computational modeling used to predict binding modes?
- Methodology : Perform molecular docking (AutoDock Vina) into homology-modeled receptors (e.g., 5-HT₁A). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. DFT calculations (B3LYP/6-31G**) optimize ligand geometry .
Q. What assays evaluate metabolic stability in hepatic microsomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
